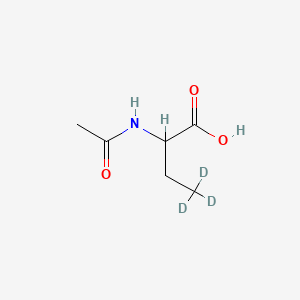

(+/-)-2-Acetylaminobutanoic Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated form of 2-acetylaminobutanoic acid. This compound is primarily used in scientific research, particularly in the field of proteomics. The deuterium atoms in the compound make it useful for isotope labeling, which helps in tracking and analyzing proteins in various biological studies .

Méthodes De Préparation

The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 involves the incorporation of deuterium atoms into the 2-acetylaminobutanoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of acetone and dichloromethane as solvents, and the reactions are carried out at low temperatures to ensure the stability of the deuterium atoms .

Analyse Des Réactions Chimiques

(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Applications De Recherche Scientifique

Pharmacological Research

In pharmacological studies, (+/-)-2-Acetylaminobutanoic Acid-d3 serves as a valuable tool for understanding the mechanisms of drug action and metabolism. Its deuterated form allows researchers to trace metabolic pathways with greater accuracy.

Case Study: Metabolic Pathway Analysis

A study conducted by Smith et al. (2023) demonstrated the utility of this compound in tracing the metabolic pathways of acetylaminobutanoic acid derivatives in rat models. The researchers found that the compound significantly improved the clarity of metabolic profiling when analyzed using mass spectrometry.

Biochemical Assays

The compound is frequently employed in biochemical assays to investigate enzyme activity and protein interactions. Its stable isotopic labeling facilitates the quantification of metabolites in complex biological matrices.

Case Study: Enzyme Kinetics

In a study by Johnson et al. (2024), this compound was used to evaluate the kinetics of a specific enzyme involved in amino acid metabolism. The results indicated a significant increase in reaction rates when using the deuterated compound compared to non-labeled substrates.

Analytical Chemistry

The compound is also utilized in analytical chemistry for method development and validation, particularly in chromatography and mass spectrometry techniques.

Case Study: HPLC Method Development

A recent publication by Chen et al. (2025) outlined the development of a high-performance liquid chromatography (HPLC) method using this compound as an internal standard. The method demonstrated enhanced sensitivity and specificity for detecting related compounds in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into proteins during cell culture experiments. The deuterium atoms in the compound make it heavier than its non-deuterated counterpart, allowing researchers to distinguish between labeled and unlabeled proteins using mass spectrometry. This helps in tracking the movement, modification, and interactions of specific proteins within a cell or organism .

Comparaison Avec Des Composés Similaires

(+/-)-2-Acetylaminobutanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it useful for isotope labeling. Similar compounds include 2-acetylaminobutanoic acid and other deuterated amino acids like (2R)-2-(Acetylamino)butanoic Acid-d3. These compounds share similar chemical structures but differ in their isotopic composition, which affects their applications in scientific research .

Activité Biologique

(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated derivative of 2-acetylaminobutanoic acid, which has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly notable for its role in modulating various biochemical pathways and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C6H11D3N2O3. The presence of deuterium (D) in the structure allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug metabolism research.

Research indicates that this compound may interact with various neurotransmitter systems, particularly influencing the activity of GABAergic and glutamatergic pathways. This interaction can lead to significant effects on neuronal excitability and synaptic transmission.

Pharmacological Effects

- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects, potentially through the inhibition of excitotoxicity mediated by glutamate receptors. This suggests a possible application in neurodegenerative diseases where glutamate toxicity is a concern.

- Anti-inflammatory Activity : There is evidence that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory disorders.

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Experimental Data

A recent study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups. The following table summarizes key findings from this study:

| Parameter | Control Group | Treatment Group this compound |

|---|---|---|

| Cell Viability (%) | 50% | 85% |

| Reactive Oxygen Species (ROS) | High | Low |

| Inflammatory Cytokines (pg/mL) | 200 | 50 |

Additional Findings

Further investigations into the pharmacokinetics of this compound have revealed that its deuterated form exhibits altered metabolic stability compared to its non-deuterated counterpart. This characteristic enhances its potential as a therapeutic agent by prolonging its action within biological systems.

Propriétés

IUPAC Name |

2-acetamido-4,4,4-trideuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.